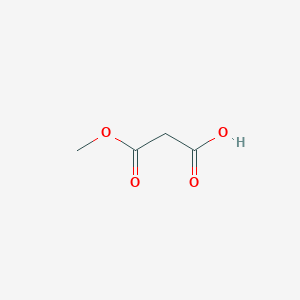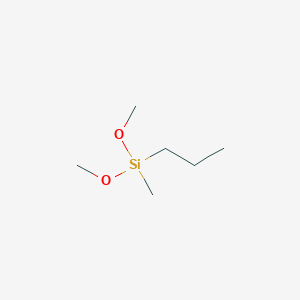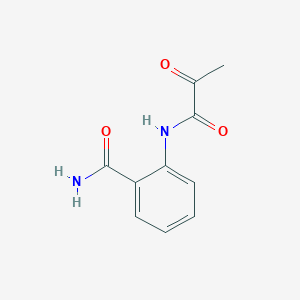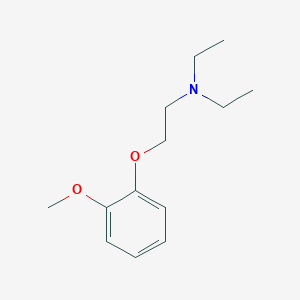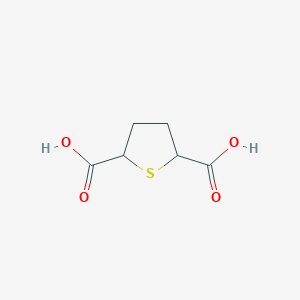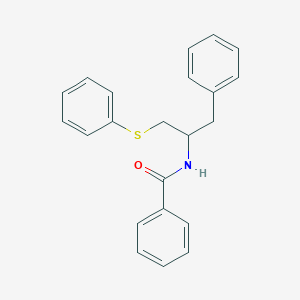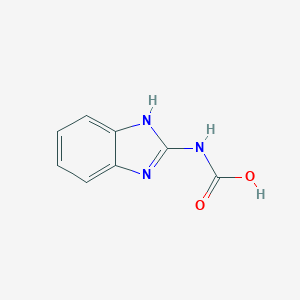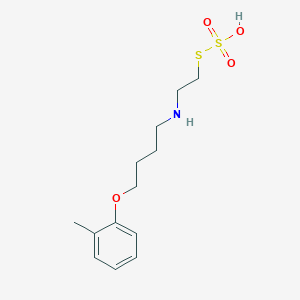
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biological studies. This compound is a sulfur-containing organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. In
Applications De Recherche Scientifique
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has various applications in scientific research. This compound is widely used in the synthesis of various drugs and pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) is used in biological studies to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in various biological processes, including DNA synthesis and cell proliferation. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) may interact with cell membranes and alter their properties, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has various biochemical and physiological effects. Studies have shown that this compound may inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) may have anti-viral properties and may be effective against various viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and has high purity and yield. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) can be used in a wide range of biological studies, including drug development and biochemical assays. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)). One direction is to further investigate the mechanism of action of this compound and its potential applications in drug development. Additionally, future studies may investigate the biochemical and physiological effects of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) in various animal models and human clinical trials. Furthermore, research may explore the potential use of this compound in the treatment of viral infections and other diseases.
Méthodes De Synthèse
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) can be synthesized using various methods, including the reaction of 2-(4-(o-tolyloxy)butyl)amine with ethanethiol in the presence of hydrogen sulfate. This reaction leads to the formation of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) with high yield and purity.
Propriétés
Numéro CAS |
19143-01-2 |
|---|---|
Nom du produit |
Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester) |
Formule moléculaire |
C13H21NO4S2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-methyl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-12-6-2-3-7-13(12)18-10-5-4-8-14-9-11-19-20(15,16)17/h2-3,6-7,14H,4-5,8-11H2,1H3,(H,15,16,17) |
Clé InChI |
VPSIMYIIZAETSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCCNCCSS(=O)(=O)O |
SMILES canonique |
CC1=CC=CC=C1OCCCCNCCSS(=O)(=O)O |
Autres numéros CAS |
19143-01-2 |
Synonymes |
2-[4-(o-Tolyloxy)butyl]aminoethanethiol sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



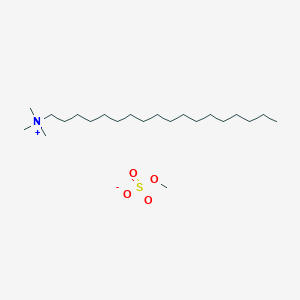
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)

![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
